

An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline

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Compound of Interest

Compound Name: 2-Nitroquinoline

Cat. No.: B099525

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **2-nitroquinoline**, a heterocyclic aromatic compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this chemical. This document outlines the known hazards, safe handling procedures, emergency protocols, and relevant toxicological data, drawing from available safety data sheets and related scientific literature.

Hazard Identification and Classification

2-Nitroquinoline is a potentially hazardous substance. While specific quantitative toxicity data for **2-nitroquinoline** is limited in publicly available literature, the hazards are inferred from data on structurally related compounds such as other nitroquinolines and nitroanilines. It is classified as a suspected carcinogen and mutagen.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H341: Suspected of causing genetic defects.

- H350: May cause cancer.[2]
- H335: May cause respiratory irritation.

Precautionary Statements:

- P201: Obtain special instructions before use.[2][3]
- P202: Do not handle until all safety precautions have been read and understood.[2][3]
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P264: Wash face, hands and any exposed skin thoroughly after handling.[1]
- P270: Do not eat, drink or smoke when using this product.[1][3]
- P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
- P308+P313: IF exposed or concerned: Get medical advice/attention.[2][3]
- P405: Store locked up.[2][3]
- P501: Dispose of contents/container to an approved waste disposal plant.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-nitroquinoline** is provided in the table below.

Property	Value	Reference
CAS Number	18714-34-6	[4][5]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[4][5]
Molecular Weight	174.16 g/mol	[4][5]
Appearance	Crystals	[4]
Melting Point	125 °C	[4]
Boiling Point	305.12 °C (estimate)	[4]
Solubility	No data available	
Vapor Pressure	No data available	
Density	1.219 g/cm ³ (estimate)	[4]

Toxicological Data

Specific quantitative toxicological data, such as an oral LD50 for **2-nitroquinoline**, is not readily available in the reviewed literature. However, data for structurally similar compounds can provide an indication of potential toxicity. It is imperative to handle **2-nitroquinoline** with the assumption of high toxicity.

Compound	Route	Species	LD50	Reference
8-Hydroxy-5-nitroquinoline	Oral	Mouse	104 mg/kg	[6]
8-Hydroxy-5-nitroquinoline	Oral	Rat	510 mg/kg	[6]
4-Nitroquinoline 1-oxide	Subcutaneous	Rat	12.6 mg/kg	
Nitroxoline	Oral	-	Toxic if swallowed (Acute Toxicity 3)	[7]
Nitroxoline	Dermal	-	Toxic in contact with skin (Acute Toxicity 3)	[7]
Nitroxoline	Inhalation	-	Toxic if inhaled (Acute Toxicity 3)	[7]

Safety and Handling Precautions

Engineering Controls:

- Work with **2-nitroquinoline** should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[8]

- Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Handling Procedures:

- Avoid the formation of dust and aerosols.
- Do not breathe dust, fumes, or vapors.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the work area.[1]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.
- Store locked up.[3][8]
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

Emergency Procedures

First-Aid Measures:

- If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
- In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs.[1][8]
- In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]

- If Swallowed: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention or call a poison control center.

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.
- Specific Hazards: Hazardous combustion products include nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).^[8]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.^[8]

Accidental Release Measures:

- Ensure adequate ventilation and wear appropriate personal protective equipment.
- Avoid dust formation.
- Sweep up the spilled material and place it into a suitable, labeled container for disposal.^[8]
- Do not let the chemical enter the environment.^[8]

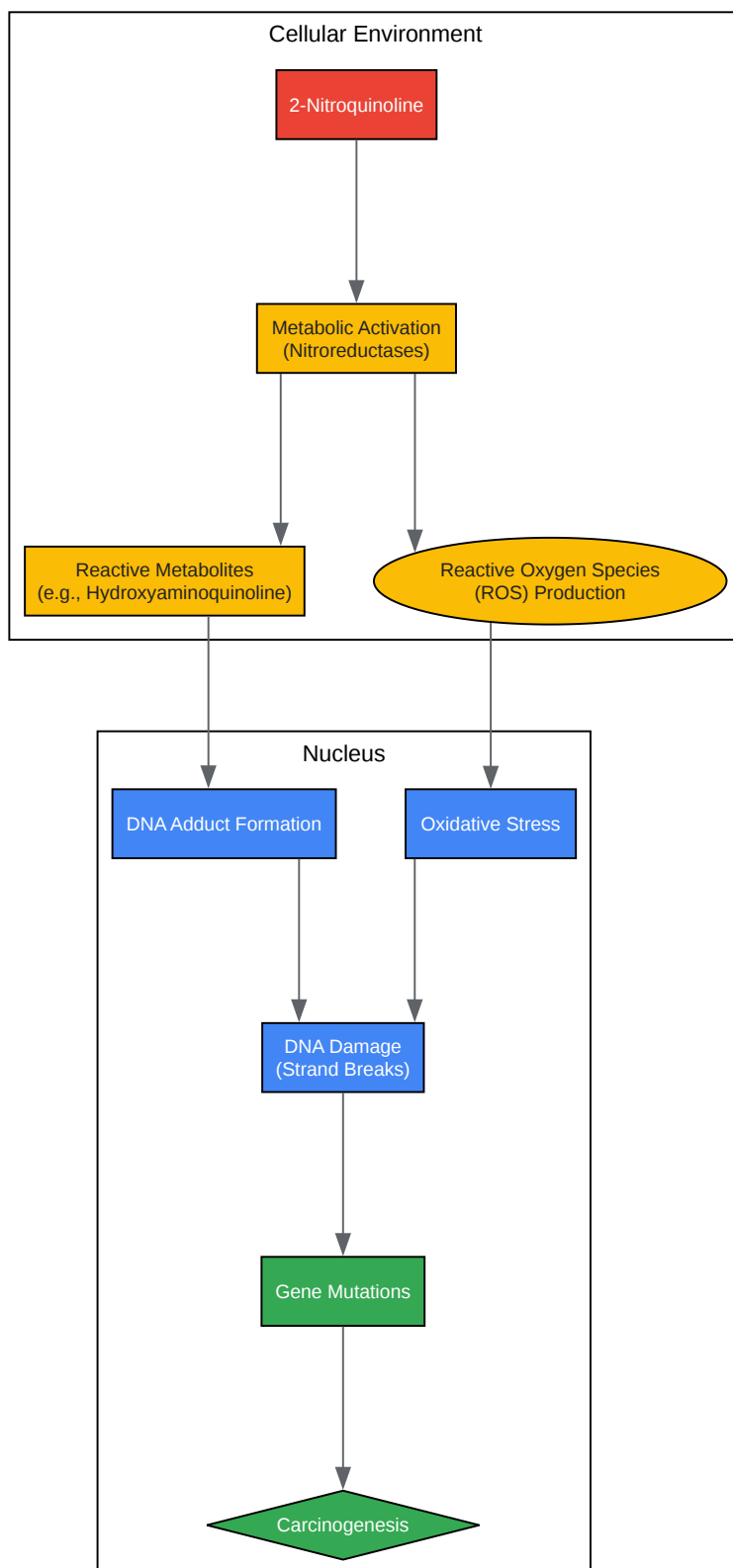
Disposal Considerations

Dispose of **2-nitroquinoline** and its containers in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

Mechanism of Action and Toxicology Profile

The precise mechanism of action for **2-nitroquinoline** is not well-documented. However, insights can be drawn from the extensively studied analogue, 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent carcinogen that exerts its effects after metabolic activation. It is enzymatically reduced to form reactive intermediates that can bind to DNA, forming adducts. This process can lead to DNA damage, mutagenesis, and carcinogenesis. The generation of reactive oxygen species (ROS) is also implicated in its toxicity.

Below is a diagram illustrating the putative signaling pathway for the carcinogenic effects of nitroquinolines, based on the mechanism of 4-NQO.



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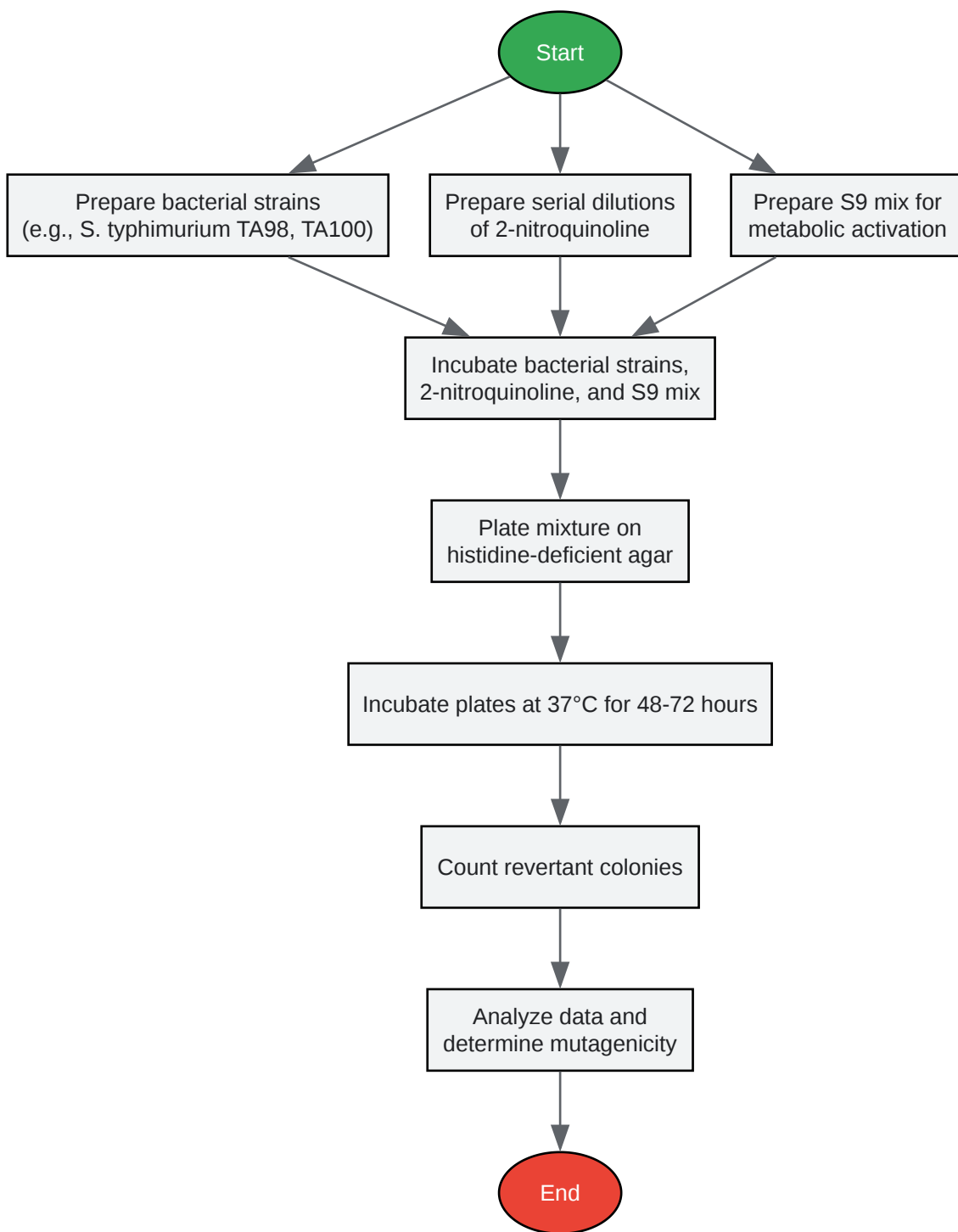
Caption: Putative signaling pathway for **2-nitroquinoline**-induced carcinogenesis.

Experimental Protocols

The following are generalized protocols for assessing the potential toxicity of **2-nitroquinoline**. These should be adapted and optimized based on specific laboratory conditions and research objectives.

Mutagenicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines a general procedure for the Ames test to evaluate the mutagenic potential of **2-nitroquinoline**.



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Caption: Experimental workflow for the Ames test.

Methodology:

- **Bacterial Strains:** Utilize appropriate histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100) that are sensitive to frameshift or base-pair substitution mutations.
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
- **Test Compound Preparation:** Prepare a series of dilutions of **2-nitroquinoline** in a suitable solvent (e.g., DMSO).
- **Assay Procedure:**
 - In a test tube, combine the bacterial culture, the test compound dilution (or control), and the S9 mix (or buffer).
 - Pre-incubate the mixture at 37°C with gentle shaking.
 - Add molten top agar to the tube, mix, and pour onto a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
- **Data Analysis:** Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol provides a general method for determining the cytotoxicity of **2-nitroquinoline** on a selected cell line using the MTT assay.

Methodology:

- **Cell Culture:** Plate a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **2-nitroquinoline** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound dilutions. Include untreated and vehicle controls.

- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Chemical Transformation: Reduction to 2-Aminoquinoline

The reduction of the nitro group is a key transformation for the synthesis of aminoquinoline derivatives. A representative protocol for the catalytic hydrogenation is described below.

Methodology:

- Reaction Setup: In a suitable hydrogenation vessel, dissolve **2-nitroquinoline** in an appropriate solvent (e.g., ethanol, ethyl acetate).
- Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Palladium on carbon).
- Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator).
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography).

- Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-aminoquinoline can be purified by recrystallization or column chromatography.

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